molecular formula C18H14N2O2 B2649762 17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 19392-62-2

17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2649762
CAS No.: 19392-62-2
M. Wt: 290.322
InChI Key: NCBRFKPYGMLVFP-UHFFFAOYSA-N
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Description

This compound belongs to a class of pentacyclic derivatives characterized by a rigid ethanoanthracene-dicarboximide core. The framework consists of five fused rings with an azapentacyclo backbone, creating a roof-shaped geometry (planar angle: ~124.9° between terminal benzene rings) . The defining feature of this compound is the 17-amino substitution, which replaces common substituents like hydroxyl or acetyl groups found in analogs. Crystallographic studies (e.g., using SHELX software ) confirm the rigid core structure, with hydrogen bonding (O—H⋯O) and C—H⋯O interactions stabilizing the lattice .

Properties

IUPAC Name

17-amino-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c19-20-17(21)15-13-9-5-1-2-6-10(9)14(16(15)18(20)22)12-8-4-3-7-11(12)13/h1-8,13-16H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBRFKPYGMLVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Amino-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, amination, and oxidation steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

17-Amino-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its role as a potential inhibitor of heat shock protein 90 (HSP90), which is crucial for the stability and function of many oncogenic proteins. Inhibitors of HSP90 have shown promise in cancer therapy by promoting the degradation of these client proteins.

  • Mechanism of Action : By inhibiting HSP90, the compound can lead to the depletion of oncogenic kinases such as BRAF and enhance the efficacy of other anticancer agents like telomerase inhibitors .

Virology

Recent studies have explored the use of this compound in targeting viral proteins, particularly in the context of emerging viruses such as Nipah virus. Virtual screening techniques have identified it as a potential lead compound for inhibiting viral glycoprotein attachment .

Case Study 1: Antitumor Efficacy

A study investigated the effects of 17-amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple tumor types, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Viral Inhibition

In preclinical models focusing on Nipah virus infections, this compound demonstrated significant inhibitory effects on viral replication by targeting specific glycoproteins essential for viral entry into host cells. This highlights its potential utility in developing antiviral therapies.

Mechanism of Action

The mechanism of action of 17-Amino-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 17 Molecular Formula Molecular Weight Key Properties/Activity Source
17-Amino-17-azapentacyclo[...]nonadeca...dione (Target) Amino (-NH₂) C₁₈H₁₄N₂O₃* ~318.32 Potential for enhanced H-bonding; untested bioactivity N/A
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]nonadeca...dione Hydroxy (-OH) C₂₀H₁₇NO₃ 319.36 Forms O—H⋯O H-bonded chains; tested for anxiolytic activity
N-(16,18-Dioxo-17-azapentacyclo[...]nonadeca...yl)-3-nitrobenzamide 3-Nitrobenzamide C₂₇H₁₈N₂O₅ 450.45 High steric bulk; no reported antimicrobial activity
1-Acetyl-17-(3-acetylphenyl)-17-azapentacyclo[...]nonadeca...dione 3-Acetylphenyl C₂₈H₂₁NO₄ 435.48 logP = 2.83; moderate solubility; MIXTURE OF STEREOISOMERS
17-(4-Phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[...]nonadeca...dione 4-Phenylthiazole C₂₇H₁₈N₂O₂S 434.52 Thiazole moiety may confer metal-binding capacity; untested
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]dione Piperazinylpropyl-acetyl C₃₃H₃₄N₄O₅ 578.65 Extended alkyl chain; designed for CNS permeability

*Hypothetical formula based on core structure and substituents.

Key Findings :

Bioactivity: Most derivatives (e.g., nitrobenzamide , acetylphenyl ) exhibit low antimicrobial activity (MIC > 512 mg/L) . Exception: Compound 22 (undisclosed structure) showed activity against Gram-positive bacteria .

Physical Properties: Amino substitution reduces molecular weight (~318 vs. Hydroxy and amino groups enhance polarity (logP: hydroxy analog = ~1.36; amino analog predicted ~1.5), favoring aqueous solubility over acetylated derivatives (logP ~2.8) .

Crystallography: The hydroxy analog crystallizes in a monoclinic system (P21/n) with a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° . Amino substitution may alter H-bonding networks, as NH₂ can act as both donor and acceptor, unlike OH (donor only).

Synthetic Routes :

  • Common methods involve imide functionalization (e.g., nucleophilic substitution at position 17) .
  • The hydroxy derivative was synthesized via condensation and cyclization, yielding 72% purity .

Research Implications

  • Biological Screening: The amino group’s basicity and H-bonding capacity warrant testing for antimicrobial or CNS activity .
  • Crystallographic Studies : Comparative analysis of NH₂ vs. OH analogs using SHELXL could reveal conformational changes.
  • Safety: Derivatives with nitro groups (e.g., ) require stringent handling (P210: avoid ignition sources) , whereas amino analogs may pose different toxicity risks.

Biological Activity

The compound 17-amino-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione (CAS No. 19392-62-2) belongs to a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C18H14N2O2
  • Molecular Weight : 290.32 g/mol
  • Purity : >90%

Biological Activity Overview

Research indicates that derivatives of the azapentacyclo structure exhibit significant antimicrobial properties against various bacterial strains and fungi.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to 17-amino-17-azapentacyclo against several microorganisms:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Stenotrophomonas maltophilia
    • Bacteroides fragilis
    • Bacteroides thetaiotaomicron
    • Propionibacterium acnes
  • Fungal Strain Tested :
    • Candida albicans

The minimum inhibitory concentration (MIC) was determined for various derivatives. Notably, compounds derived from the imide structure demonstrated better activity against aerobic bacteria compared to those derived from 17-azapentacyclo structures .

CompoundMIC (mg/L)Activity Against
Compound 1512All tested bacteria
Compound 2128Propionibacterium acnes
Compound 364Bacteroides fragilis

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A series of aminoalkyl derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the structural modifications significantly influenced the biological activity of these compounds .
  • Comparative Studies :
    In comparative studies with other heterocyclic compounds, it was found that while some derivatives showed potent activity against anaerobic bacteria, the azapentacyclo derivatives did not exhibit similar levels of efficacy .
  • Mechanistic Insights :
    The mechanism of action for these compounds is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be elucidated through further research.

Q & A

Basic: What are the established synthetic pathways for this compound?

The synthesis of 17-azapentacyclic derivatives typically involves multi-step cyclization and functionalization. For example, Kossakowski & Jarocka (2000) describe a route starting with ethanoanthracene-dicarboximide precursors, followed by selective amination at the 17-position using ammonia or amine nucleophiles under anhydrous conditions . Key steps include:

  • Cyclocondensation : Formation of the pentacyclic backbone via thermal or acid-catalyzed cyclization.
  • Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
  • Purification : Crystallization from ethanol/water mixtures to achieve >95% purity.

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄ (cat.), 120°C, 24h65–70
AminationNH₃/THF, 60°C, 12h55

Basic: How is the crystal structure validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For a closely related hydroxy-substituted analog (C₂₀H₁₇NO₃), data collection was performed on an Oxford Xcalibur diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Structural refinement using SHELXL97 achieved convergence at R₁ = 0.036 and wR₂ = 0.096 . Critical parameters:

  • Space group : P2₁/n (monoclinic).
  • Unit cell dimensions : a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° .
  • Hydrogen bonding : O–H···O interactions stabilize chains along the [010] axis .

Advanced: How do intermolecular interactions influence solid-state packing?

In the hydroxy analog, hydrogen bonds (O–H···O, 2.76 Å) and C–H···O/C–H···C contacts (3.2–3.5 Å) create a 3D network . These interactions:

  • Enhance thermal stability (decomposition >250°C).
  • Impact solubility : Polar solvents (e.g., DMSO) disrupt H-bonding, improving solubility.
    Methodological Tip : Use Mercury software to analyze packing diagrams and identify key interactions from CIF files .

Advanced: What computational methods validate electronic and steric effects of the amino group?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Charge distribution : The amino group increases electron density at N1 (Mulliken charge: −0.42 e) .
  • Steric strain : Dihedral angles (e.g., O2–C2–N1–C3 = 123.4°) suggest moderate steric hindrance .
    Validation : Compare computed vs. experimental bond lengths (e.g., C–N = 1.34 Å vs. 1.33 Å in XRD) .

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

  • NMR shifts : Aromatic protons in DMSO-d₆ may show upfield shifts (Δδ = 0.2–0.3 ppm) due to H-bonding .
  • IR carbonyl stretches : KBr pellets vs. ATR measurements can vary by ±10 cm⁻¹.
    Resolution : Use variable-temperature NMR and solvent-switching experiments to identify dynamic effects .

Advanced: What strategies optimize synthetic yield for scale-up?

  • Catalyst screening : Pd/C or Raney Ni for reductive steps improves efficiency (yield +15–20%) .
  • Solvent selection : Switch from THF to DMF reduces side reactions in amination .
  • Crystallization control : Slow cooling (0.5°C/min) enhances crystal purity .

Basic: What safety protocols are recommended for handling this compound?

While specific toxicology data for the amino derivative is limited, structural analogs exhibit:

  • Acute toxicity (oral LD₅₀ > 500 mg/kg in rats).
  • Irritation : Wear nitrile gloves and goggles; avoid inhalation .
    First Aid : For skin contact, wash with 10% aqueous ethanol; for eye exposure, rinse with PBS buffer .

Advanced: How is biological activity assessed in structural analogs?

Derivatives with similar frameworks show:

  • Anxiolytic activity : In vivo assays (elevated plus maze) at 10 mg/kg dose .
  • Antimicrobial effects : MIC = 8–16 µg/mL against S. aureus .
    Methodology : Use competitive binding assays (e.g., GABAₐ receptor) and ADMET predictions to prioritize candidates .

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